molecular formula C15H16BrN3O B8429425 N-(4-bromo-2-pyrimidin-2-yl-phenyl)-2,2-dimethyl-propionamide

N-(4-bromo-2-pyrimidin-2-yl-phenyl)-2,2-dimethyl-propionamide

Cat. No.: B8429425
M. Wt: 334.21 g/mol
InChI Key: FYJQLMCJJLWDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-pyrimidin-2-yl-phenyl)-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C15H16BrN3O and its molecular weight is 334.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16BrN3O

Molecular Weight

334.21 g/mol

IUPAC Name

N-(4-bromo-2-pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C15H16BrN3O/c1-15(2,3)14(20)19-12-6-5-10(16)9-11(12)13-17-7-4-8-18-13/h4-9H,1-3H3,(H,19,20)

InChI Key

FYJQLMCJJLWDSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)Br)C2=NC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a room temperature suspension of 2,2-dimethyl-N-(2-pyrimidin-2-yl-phenyl)-propionamide (˜117 grams, 437 mmoles) in acetic acid (1 L) was added bromine (67 mL, 1.31 moles) as a solution in 100 mL of acetic acid over a 1 hour period. The heterogenous mixture was stirred at room temperature for 5 hours over which time a thick precipitate formed. The mixture was then poured over ice, diluted with 1N Na2S2O3 (2 L), and stirred for 1 hour. The solids were filtered, resuspended in water (2 L), stirred for 1 hour, then filtered and washed with water again. The resulting solids were pumped to dryness at 50° C., resuspended in HOAc (1 L), and treated with bromine (22 mL, 430 mmoles) in acetic acid solution (20 mL) over a 20 minute period. The resulting heterogenous mixture was stirred for 5 hours, then quenched and treated as described above. The resulting solids were vacuum dried at 50° C. to afford the title compound (165 grams) as a tan powder.
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Na2S2O3
Quantity
2 L
Type
solvent
Reaction Step Four

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